Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
Overview
Description
Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their conformational flexibility and the polar nitrogen atoms in the piperazine ring .
Mode of Action
The presence of the piperazine ring in the molecule suggests that it may interact with its targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the piperazine ring in the molecule suggests that it may have good water solubility and bioavailability .
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of this compound .
Biological Activity
Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, particularly its (R)-enantiomer, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperazine ring and a carboxylate functional group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈N₂O₃
- Molecular Weight : Approximately 214.27 g/mol
- Stereochemistry : (R)-configuration significantly influences its biological interactions.
The presence of the tert-butyl group enhances the compound's stability and solubility, while the oxo group provides sites for further chemical modifications and interactions with biological targets.
This compound primarily acts as a selective antagonist for neurokinin receptors. This interaction is crucial for modulating various physiological processes, particularly those related to the central nervous system (CNS). The compound's ability to influence cytokine production suggests potential applications in treating autoimmune diseases and inflammatory conditions.
Biological Activities
-
Neurokinin Receptor Antagonism :
- The compound exhibits selective antagonism towards neurokinin receptors, which are involved in pain perception, inflammation, and other CNS functions. This activity indicates potential therapeutic applications in managing pain and neurogenic inflammation.
-
Cytokine Modulation :
- Preliminary studies suggest that it may modulate cytokine production, which could be beneficial in treating autoimmune disorders. The specific pathways involved in this modulation require further investigation to elucidate the underlying mechanisms.
-
Enzyme Interactions :
- This compound has been utilized in studies examining enzyme interactions and protein-ligand binding. Its role as an inhibitor or activator of specific enzymes highlights its utility in biochemical research.
Case Study 1: Neurokinin Receptor Antagonism
A study demonstrated that (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate effectively inhibited neurokinin receptor activity in vitro. The findings indicated that this compound could reduce neurogenic inflammation in animal models, suggesting its potential as a therapeutic agent for conditions such as migraines or chronic pain syndromes.
Case Study 2: Cytokine Production
Research involving autoimmune disease models showed that treatment with this compound led to a significant decrease in pro-inflammatory cytokine levels. This effect was attributed to its ability to interfere with signaling pathways involved in cytokine synthesis, underscoring its therapeutic potential in managing autoimmune conditions.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
(S)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | Different receptor interactions | Enantiomer with potentially distinct effects |
tert-butyl 2-methylpiperazine-1-carboxylate | Lacks oxo group; different reactivity | Simpler structure affecting stability and solubility |
2-Methyl-3-oxopiperazine-1-carboxylate | Varies significantly in biological activity | Absence of tert-butyl group affects properties |
The unique combination of functional groups in this compound contributes to its distinct pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVKQTLLEBWZTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505260 | |
Record name | tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76003-30-0 | |
Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76003-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.